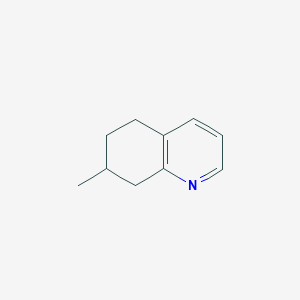

(R)-7-methyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

121283-06-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

7-methyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3 |

InChI Key |

QXBSOZVQPKHCHD-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)N=CC=C2 |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)N=CC=C2 |

Canonical SMILES |

CC1CCC2=C(C1)N=CC=C2 |

Synonyms |

Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Stereochemical Control and Mechanistic Aspects in the Synthesis of Chiral Tetrahydroquinolines

Chiral Auxiliary-Mediated Asymmetric Induction in Tetrahydroquinoline Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied in the synthesis of complex chiral molecules.

A prominent example of a versatile chiral auxiliary is 2-methyl-2-propanesulfinamide, often referred to as Ellman's auxiliary. sigmaaldrich.com This auxiliary is condensed with ketones or aldehydes to form N-sulfinyl imines. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine, and its subsequent facile removal under mild acidic conditions yields the chiral amine. sigmaaldrich.com

In the context of tetrahydroquinoline synthesis, Ellman's chemistry has been employed to establish the desired stereochemistry. For instance, in the synthesis of N-substituted 6-benzyl-1,2,3,4-tetrahydroquinoline derivatives, a dihydroquinolinone precursor was treated with (R)-tert-butanesulfinamide and a titanium catalyst to form an imine in situ. nih.gov This intermediate was then reduced with sodium borohydride (B1222165) (NaBH₄) to diastereoselectively form the desired (R)-stereocenter at the C4 position, guided by the chiral auxiliary. nih.gov The auxiliary was subsequently cleaved with hydrochloric acid to yield the enantiomerically enriched amine. nih.gov While this approach has been more extensively reported for the synthesis of related heterocycles like tetrahydroisoquinolines, pyrrolidines, and piperidines, it demonstrates a powerful and reliable method for installing chirality in the tetrahydroquinoline core. sigmaaldrich.comresearchgate.net

Advanced Chiral Ligand Design for Enantioselective Catalysis

Asymmetric catalysis using transition metal complexes with chiral ligands is one of the most powerful and atom-economical methods for synthesizing enantiopure compounds. The design of the chiral ligand is paramount, as its steric and electronic properties dictate the stereochemical pathway of the reaction, ultimately controlling the enantioselectivity.

A notable strategy in ligand design involves creating ligands that incorporate the core structure of the target molecule. Following this principle, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline skeleton have been developed. These ligands, known as CAMPY and its 2-methyl substituted analogue Me-CAMPY, have been employed as effective chelating ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines.

Beyond ligands derived from the product scaffold, a variety of "privileged" ligand families have been successfully applied to the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. Cationic ruthenium complexes bearing N-sulfonylated diamine ligands, such as the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand, are highly effective. pku.edu.cndicp.ac.cnrsc.org Similarly, iridium complexes featuring chiral bisphosphine ligands like MeO-Biphep have been used to achieve high enantioselectivity in the hydrogenation of various quinoline (B57606) derivatives. dicp.ac.cn More recently, tunable chiral pyridine (B92270)–aminophosphine ligands built upon chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds have been synthesized and successfully applied in iridium-catalyzed asymmetric hydrogenations. rsc.org

The effectiveness of various ligand classes in the asymmetric hydrogenation of quinoline substrates is summarized in the table below.

| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | 2-Methylquinoline (B7769805) | >99% | 94% | dicp.ac.cn |

| (R,R)-Ru(OTf)(Tf-DPEN)(Cymene) | 2-Methylquinoline | >99% | 95% | pku.edu.cn |

| (S,S)-Ru(OTf)(TsDPEN)(Cymene) | 2-Ethylquinoline | >99% | 97% | dicp.ac.cnrsc.org |

| [RhCp*(R)-CAMPY(Cl)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | >99% | 69% | N/A |

Influence of Reaction Parameters on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of an asymmetric catalytic reaction is not solely dependent on the catalyst and ligand; it is also highly sensitive to various reaction parameters. Careful optimization of these conditions is crucial for achieving high enantioselectivity and diastereoselectivity.

Solvent: The choice of solvent can have a profound impact on both reactivity and selectivity. In the iridium-catalyzed hydrogenation of quinolines using the MeO-Biphep ligand, aprotic solvents like toluene (B28343) and dichloromethane (B109758) (DCM) provided higher enantioselectivities compared to alcoholic solvents such as isopropanol. dicp.ac.cn In contrast, for certain cationic ruthenium-diamine catalysts, alcoholic solvents were found to be optimal for achieving both high reactivity and enantioselectivity. pku.edu.cn Remarkably, some studies have demonstrated a complete reversal of enantioselectivity based on the solvent. An Ir-catalyzed asymmetric hydrogenation of quinolines yielded the (R)-enantiomer with up to 98% ee in toluene or dioxane, while switching the solvent to ethanol (B145695) produced the (S)-enantiomer with up to 94% ee. acs.orgnih.gov

Temperature: Reaction temperature is a critical parameter. Generally, lower temperatures are favored for improving enantioselectivity, as this amplifies the energetic difference between the diastereomeric transition states leading to the two enantiomers. In one study, decreasing the reaction temperature for an iridium-catalyzed hydrogenation resulted in a slight increase in the enantiomeric excess. dicp.ac.cn

Pressure: In hydrogenation reactions, hydrogen pressure can influence the reaction rate and, in some cases, the selectivity. However, for the asymmetric hydrogenation of 2-methylquinoline with an Ir-MeO-Biphep catalyst, changing the H₂ pressure did not have a significant effect on enantioselectivity, although lower pressures led to decreased conversion. dicp.ac.cn

Concentration: While many asymmetric reactions are run in dilute solutions, some catalytic systems show excellent performance under highly concentrated or even solvent-free conditions. The hydrogenation of quinolines with a chiral cationic Ru-TsDPEN catalyst proceeded with excellent yields and enantioselectivities at very low catalyst loadings under these environmentally favorable conditions. dicp.ac.cnrsc.orgdicp.ac.cn

Additives: In some catalytic systems, additives are essential for catalyst activation and turnover. The highly enantioselective iridium-catalyzed hydrogenation of quinolines, for example, required the use of iodine as an additive to achieve high conversions. dicp.ac.cn

The following table illustrates the effect of solvent on a representative asymmetric hydrogenation reaction.

| Catalyst System | Substrate | Solvent | Conversion (%) | ee (%) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| Ir-Segphos | 2-Phenylquinoline | Toluene | >99% | 98% | (R) | acs.org |

| Ir-Segphos | 2-Phenylquinoline | Dioxane | >99% | 96% | (R) | acs.org |

| Ir-Segphos | 2-Phenylquinoline | Ethanol (EtOH) | >99% | 94% | (S) | acs.org |

| Ir-MeO-Biphep/I₂ | 2-Methylquinoline | Toluene | >99% | 94% | N/A | dicp.ac.cn |

| Ir-MeO-Biphep/I₂ | 2-Methylquinoline | Isopropanol (i-PrOH) | >99% | 89% | N/A | dicp.ac.cn |

Dynamic Kinetic Resolution (DKR) and Deracemization Strategies

While classical kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) and deracemization strategies offer pathways to convert a racemic mixture entirely into one enantiomer, achieving up to 100% theoretical yield.

Dynamic Kinetic Resolution (DKR): DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. This ensures that as one enantiomer is consumed by the catalyst, the remaining, less reactive enantiomer is continuously converted back into the reactive one. A key application of DKR in the synthesis of tetrahydroquinoline derivatives involves the resolution of precursors. For example, the DKR of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) is a crucial step in preparing enantiopure 8-amino-5,6,7,8-tetrahydroquinoline ligands. This process is often achieved chemoenzymatically, using a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer, while a metal catalyst or spontaneous process facilitates the racemization of the unreacted alcohol. A spontaneous DKR of 8-amino-5,6,7,8-tetrahydroquinoline has also been observed in the presence of CAL-B, yielding the (R)-acetamide in over 60% yield from the racemate. nih.gov

Deracemization: Deracemization is a process that directly converts a racemate into a single, enantiomerically enriched product. This is typically achieved by a stereoselective oxidation of one enantiomer followed by a stereoselective reduction of the resulting achiral intermediate back to the desired enantiomer of the starting material.

Two distinct strategies have been successfully applied to the deracemization of tetrahydroquinolines:

Biocatalytic Deracemization: A mutant of cyclohexylamine (B46788) oxidase (CHAO) has been developed through iterative saturation mutagenesis to act on secondary amines. acs.orgfigshare.com In a one-pot process, this engineered enzyme selectively oxidizes the (S)-enantiomer of 2-methyl-1,2,3,4-tetrahydroquinoline to the corresponding imine. A non-selective chemical reducing agent, such as ammonia (B1221849) borane (B79455) (NH₃·BH₃), present in the same pot, then reduces the achiral imine back to the racemic amine. acs.org Because the (S)-enantiomer is consumed much faster by the enzyme, the process results in the accumulation of the (R)-enantiomer. This method has been used to produce (R)-2-methyl-1,2,3,4-tetrahydroquinoline with a high yield (76%) and excellent enantiomeric excess (98% ee). acs.orgfigshare.com

Chemical Redox Deracemization: A purely chemical deracemization has been achieved using a multiphase system that allows an oxidant and a reductant to coexist in a single operation without quenching each other. acs.orgnih.gov In this approach, a chiral phosphoric acid catalyst, an oxidant (e.g., a quinone), and a reductant (e.g., a Hantzsch ester) are combined. The phase separation between the components minimizes their direct interaction while allowing them to react sequentially with the tetrahydroquinoline substrate, which shuttles between the phases. acs.orgnih.gov This asymmetric redox cycling effectively converts the racemate into a highly enantioenriched product.

Chemical Transformations and Derivatization Strategies of the R 7 Methyl 5,6,7,8 Tetrahydroquinoline Scaffold

Functional Group Interconversions on the Tetrahydroquinoline Ring

Functional group interconversions (FGIs) are fundamental transformations for modifying the (R)-7-methyl-5,6,7,8-tetrahydroquinoline scaffold, enabling the fine-tuning of its physicochemical and biological properties. These reactions typically target the nitrogen atom of the heterocyclic ring or the aromatic portion of the molecule.

One of the most common FGIs is N-alkylation. The secondary amine of the tetrahydroquinoline ring is nucleophilic and readily reacts with various alkylating agents. For instance, boronic acid-catalyzed reductive alkylation provides a one-pot method to synthesize N-alkyl tetrahydroquinolines directly from quinolines and aldehydes using a Hantzsch ester as the reductant. acs.orgorganic-chemistry.org This approach is notable for its mild conditions and tolerance of diverse functional groups on both the quinoline (B57606) and aldehyde components.

Another key FGI is the manipulation of substituents on the aromatic ring. For example, electrophilic aromatic substitution reactions such as nitration can be performed. Strategic protection of the ring nitrogen, for instance with a 9-fluorenemethoxycarbonyl (Fmoc) group, allows for selective nitration at specific positions, such as the 7-position, by directing the electrophile. mdpi.com Subsequent reduction of the nitro group to an amine provides a handle for a plethora of further derivatizations, including acylation, sulfonylation, and diazotization, thereby opening avenues to a wide range of novel analogues.

The table below summarizes common functional group interconversions on the tetrahydroquinoline scaffold.

| Reaction Type | Reagents and Conditions | Position(s) Modified | Product Type |

| N-Alkylation | Aldehydes, Hantzsch ester, Boronic acid catalyst | N1 | N-Alkyl tetrahydroquinolines |

| N-Benzylation | Benzyl halides (e.g., PhCH₂Br), Base | N1 | N-Benzyl tetrahydroquinolines |

| Nitration | H₂SO₄, KNO₃ (with N-protection) | C7 | 7-Nitro-tetrahydroquinolines |

| Amine Formation | Reduction of nitro group (e.g., H₂, Pd/C) | C7 | 7-Amino-tetrahydroquinolines |

Ring-Opening and Ring-Closing Metathesis in Tetrahydroquinoline Chemistry

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized the synthesis of cyclic compounds. wikipedia.orgnih.govlibretexts.org Ring-closing metathesis (RCM) has been particularly instrumental in constructing a wide variety of carbocyclic and heterocyclic systems, including those related to the tetrahydroquinoline framework. wikipedia.orgorganic-chemistry.org

RCM is a versatile strategy for synthesizing unsaturated rings of various sizes, from 5-membered rings up to large macrocycles. wikipedia.orgdrughunter.com The reaction typically involves the intramolecular metathesis of a diene catalyzed by metal complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. The primary byproduct is a volatile alkene like ethylene, which drives the reaction to completion. wikipedia.org

In the context of tetrahydroquinoline chemistry, RCM can be envisioned for the synthesis of derivatives with fused or appended rings. For example, a tetrahydroquinoline scaffold bearing two terminal alkene side chains could undergo RCM to form a novel macrocyclic system incorporating the core moiety. While direct applications on (R)-7-methyl-5,6,7,8-tetrahydroquinoline are specific, the principles are well-established for related nitrogen heterocycles. For instance, the synthesis of 1,2-dihydroquinolines has been achieved through a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes, demonstrating the utility of metathesis in forming the core quinoline ring system. nih.gov Similarly, RCM has been employed in the synthesis of anthraquinones from diallylnaphthoquinones, showcasing its effectiveness in constructing fused ring systems. sciforum.net

The choice of catalyst is crucial for the success of RCM, as modern catalysts offer high functional group tolerance and activity. organic-chemistry.org The applicability of RCM to the (R)-7-methyl-5,6,7,8-tetrahydroquinoline scaffold opens possibilities for creating complex architectures with potential applications in drug discovery and materials science.

| Metathesis Type | Substrate | Catalyst | Product |

| Ring-Closing Metathesis (RCM) | Di-alkenyl substituted tetrahydroquinoline | Grubbs' or Schrock Catalyst | Fused or bridged cyclic tetrahydroquinoline derivative |

| Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) | N-prenylated 2-aminobenzaldehyde | Hydrazine | 1,2-Dihydroquinoline |

Cycloaddition Reactions and Annulations Involving the Tetrahydroquinoline Core

Cycloaddition and annulation reactions are powerful tools for the construction of the tetrahydroquinoline core and for building more complex, fused-ring systems upon it. These reactions form multiple chemical bonds in a single step, often with high stereoselectivity, making them highly efficient synthetic strategies.

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic method for forming six-membered rings and has been widely applied to synthesize the tetrahydroquinoline skeleton. frontiersin.orgacs.org For instance, a palladium-catalyzed formal [4+2] cycloaddition involving the activation of C(sp³)–H bonds can directly assemble tetrahydroquinoline skeletons from amidotolyl precursors and allenes. acs.org Another approach involves the inverse-electron-demand aza-Diels–Alder reaction between aza-ortho-quinone methides and bifunctional olefins to produce highly functionalized tetrahydroquinoline derivatives. acs.org Fulvenes have also been used as reaction partners with aza-o-quinone methides in [4+2] cycloadditions to afford a range of tetrahydroquinoline derivatives. thieme-connect.com

Intramolecular Diels-Alder reactions of substrates like 2-substituted aminofurans provide another route to the tetrahydroquinoline ring system. acs.org The reaction proceeds through an initial [4+2] cycloaddition to form an oxa-bridged intermediate, which then undergoes ring opening and dehydration to yield the final product. acs.org

1,3-Dipolar cycloadditions are also utilized in the synthesis of related nitrogen-containing heterocycles. For example, the reaction of C,N-cyclic azomethine imines with various dipolarophiles can construct fused pyrazolidine-tetrahydroisoquinoline systems, showcasing a strategy that could be adapted for tetrahydroquinoline analogues. nih.gov Annulation reactions, such as the acid-promoted redox-annulation between 1,2,3,4-tetrahydroisoquinoline and α,β-unsaturated aldehydes, provide access to fused pyrrolo[2,1-α]isoquinoline systems, demonstrating a method for building upon the existing heterocyclic core. nih.gov

The table below provides examples of cycloaddition and annulation strategies relevant to the tetrahydroquinoline core.

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

| [4+2] Cycloaddition | Amidotolyl precursors + Allenes | Pd(II) catalyst | C(sp³)–H bond activation |

| Inverse-Electron-Demand Aza-Diels–Alder | Aza-ortho-quinone methide + Olefin | Inorganic base | Forms highly substituted core |

| Intramolecular Diels-Alder | 2-Substituted aminofurans with alkenyl tethers | Thermal | Forms the core via an oxa-bridged intermediate |

| 1,3-Dipolar Cycloaddition | C,N-Cyclic azomethine imines + Alkenes | Chiral amine catalyst | Constructs fused heterocyclic systems |

| Redox Annulation | Tetrahydroisoquinoline + α,β-Unsaturated aldehyde | Acid-promoted | Builds fused rings onto the existing core |

Strategic Regioselective Modifications and Substitutions (e.g., at the 8-position)

The ability to selectively introduce substituents at specific positions on the (R)-7-methyl-5,6,7,8-tetrahydroquinoline scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The aromatic ring offers several positions for substitution, with the C8 position being a common target for modification.

Directed metalation and C-H activation strategies have emerged as powerful methods for achieving regioselectivity. For instance, while ortho-C-H activation is common, recent strategies have enabled functionalization at more remote positions. researchgate.net These methods often employ a directing group attached to the nitrogen atom to guide a metal catalyst to a specific C-H bond.

In medicinal chemistry, substitutions at the C8 position have been explored to modulate biological activity. A series of tetrahydroquinoline-based peptidomimetics with various substitutions at the C8 position were synthesized to target opioid receptors. nih.gov It was found that introducing carbonyl moieties at C8 resulted in compounds with a desirable µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist profile, while alkyl substitutions led to modest DOR agonism. nih.gov These modifications were shown to increase DOR affinity compared to the unsubstituted lead compound. nih.gov

Other strategic modifications have targeted different parts of the scaffold to enhance interactions with biological targets. For example, substitutions on the tetrahydroquinoline pharmacophore have been proposed to improve molecular recognition with the GPER receptor by targeting a phenylalanine cluster in the binding site. mdpi.comnih.gov These modifications include altering steric and electronic properties through the introduction of various substituents. mdpi.com

The following table highlights examples of regioselective modifications.

| Position | Modification Type | Reagents/Strategy | Purpose/Outcome |

| C8 | Carbonyl group installation | Multi-step synthesis from C8-bromo precursor | MOR agonist/DOR antagonist profile |

| C8 | Alkyl group installation | Multi-step synthesis | Modest DOR agonism |

| C7 | Nitration | N-protection followed by KNO₃/H₂SO₄ | Introduction of a versatile functional handle |

| meta-position | Olefination/Arylation | Directed C-H activation | Remote C-H functionalization |

Oxidative and Reductive Manipulations of the Tetrahydroquinoline System

Redox reactions are fundamental to the synthesis and functionalization of the tetrahydroquinoline system. Reductive processes are commonly used to generate the saturated heterocyclic ring from aromatic quinoline precursors, while oxidative processes can be used to aromatize the system or introduce new functional groups.

The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is one of the most direct methods for accessing this scaffold. researchgate.net A variety of methods have been developed to achieve this transformation:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. The choice of catalyst can influence the reaction outcome; for example, 5% Pt/C can favor the formation of the tetrahydroquinoline over quinoline or dihydroquinoline byproducts. nih.gov

Transfer Hydrogenation: This approach uses a hydrogen donor in place of molecular hydrogen. Ammonia-borane (H₃N-BH₃) with a RuCl₃ catalyst is effective for reducing quinolines and other N-heteroarenes. organic-chemistry.org Similarly, a manganese PN³ pincer complex can catalyze the transfer hydrogenation of quinolines using secondary alcohols as the hydrogen source. nih.gov

Hydrosilylation: Metal-free reduction using hydrosilanes, such as phenyldimethylsilane, activated by B(C₆F₅)₃, can efficiently reduce quinolines to tetrahydroquinolines. organic-chemistry.org Gold nanoparticles on TiO₂ have also been shown to catalyze this reduction using a hydrosilane/ethanol (B145695) system. researchgate.net

Chemical Reduction: Reagents like samarium(II) iodide (SmI₂) in the presence of water and triethylamine can reduce quinolin-2(1H)-ones to the corresponding 1,2,3,4-tetrahydroquinolines. researchgate.net

Conversely, oxidative reactions can modify the tetrahydroquinoline core. Oxidative cyclization of amino alcohols using an iridium catalyst has been used to form the tetrahydroquinoline ring in a domino process. nih.gov Dehydrogenation reactions can convert the tetrahydroquinoline back to a quinoline, which can be useful in multi-step synthetic sequences. For example, 2,3-dihydroquinolines can be aromatized to quinolines using oxidizing agents like DDQ. organic-chemistry.org

| Transformation | Method | Reagents/Catalyst | Substrate |

| Reduction | Catalytic Hydrogenation | H₂, 5% Pd/C or 5% Pt/C | Quinoline |

| Reduction | Transfer Hydrogenation | Ammonia-borane, RuCl₃ | Quinoline |

| Reduction | Hydrosilylation | Hydrosilane, B(C₆F₅)₃ | Quinoline |

| Reduction | Chemical Reduction | SmI₂/H₂O/Et₃N | Quinolin-2(1H)-one |

| Oxidation | Oxidative Cyclization | Iridium complex, Base | Amino alcohol |

| Oxidation | Dehydrogenation | DDQ | 3,4-Dihydroquinoline |

Construction of Fused-Ring Systems Incorporating the Tetrahydroquinoline Moiety

Building upon the (R)-7-methyl-5,6,7,8-tetrahydroquinoline core to create more complex, polycyclic architectures is a key strategy in the development of novel chemical entities. A variety of synthetic methods have been developed to construct fused-ring systems, leading to diverse molecular scaffolds. researchgate.net

Domino reactions, also known as cascade or tandem reactions, are particularly efficient for this purpose, as they allow for the formation of multiple bonds in a single operation without isolating intermediates. nih.gov For example, a reductive cyclization of appropriately substituted precursors using hydrogen and a Pd/C catalyst can generate linear or angular tricyclic systems containing a tetrahydroquinoline moiety with high diastereoselectivity. nih.gov

Another powerful strategy involves intramolecular redox reactions. A catalytic enantioselective intramolecular hydride shift followed by ring closure has been reported for the efficient formation of ring-fused tetrahydroquinolines. acs.org Platinum-catalyzed cyclizations have also been employed to synthesize ring-fused tetrahydroquinolines. researchgate.net

Annulation reactions provide a direct route to fused systems. A Brønsted acid-catalyzed tandem reaction has been developed for the diastereoselective synthesis of cyclobuta-fused tetrahydroquinoline carboxylic esters. thieme-connect.com Furthermore, the chemoselective annulation of an aza-ortho-quinone methide precursor with a bifunctional olefin bearing an indole moiety has been used to construct complex tetrahydroquinoline-indole scaffolds. acs.orgnih.gov This inverse-electron-demand aza-Diels–Alder reaction proceeds with excellent diastereoselectivity. acs.org

The synthesis of fused tetrahydroisoquinoline-iminoimidazolines has also been described, demonstrating the construction of fused systems containing additional heterocyclic rings. nih.gov These varied approaches highlight the versatility of the tetrahydroquinoline scaffold as a foundation for building structurally complex and diverse polycyclic molecules.

| Fused Ring Type | Synthetic Strategy | Key Reagents/Catalysts | Reference Example |

| Tricyclic (Linear/Angular) | Domino Reductive Cyclization | H₂, 5% Pd/C | Bunce et al. nih.gov |

| Fused Polycycles | Intramolecular Hydride Shift/Ring Closure | Chiral Brønsted acid/Lewis base | Seidel et al. acs.org |

| Cyclobuta-fused | Brønsted Acid-Catalyzed Tandem Reaction | p-Toluenesulfonic acid | Frongia et al. thieme-connect.com |

| Indole-fused | Chemoselective Annulation (Aza-Diels–Alder) | Inorganic base (e.g., Cs₂CO₃) | Zhang et al. acs.orgnih.gov |

| Iminoimidazoline-fused | Multi-step synthesis from hydantoin core | Various | Cuny et al. nih.gov |

Spectroscopic Characterization and Structural Elucidation of R 7 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For derivatives of 7-methyl-5,6,7,8-tetrahydroquinoline, the spectrum can be divided into distinct aromatic and aliphatic regions.

Aromatic Region (δ 7.0–8.5 ppm): The protons on the pyridine (B92270) ring typically appear in this downfield region. For a 2-methyl substituted analogue, the H3 and H4 protons would appear as doublets. nih.gov In the parent 5,6,7,8-tetrahydroquinoline (B84679) scaffold, these signals are also observed in this range.

Aliphatic Region (δ 1.5–4.0 ppm): The protons of the saturated carbocyclic ring (at positions C5, C6, C7, and C8) and the methyl group resonate in this upfield region. The methyl group at the C7 position is expected to appear as a doublet, coupled to the adjacent C7 proton. The protons at C5 and C8, being adjacent to the aromatic ring and nitrogen atom respectively, would likely be the most deshielded within this region. The protons on C5, C6, C7, and C8 form a complex system of multiplets due to spin-spin coupling. For instance, in a related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivative, the aliphatic protons appear as a series of multiplets between 1.68 and 2.70 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Tetrahydroquinoline Derivatives

| Proton Assignment | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz | Reference Compound |

|---|---|---|---|---|

| H-aromatic | 7.05 - 8.40 (CDCl₃) | m, d | 4.6 - 7.7 | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

| H-8 | ~3.7 - 4.2 (CDCl₃) | m, t | ~5.2 - 8.0 | 8-amino/substituted-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

| H-5, H-6 | ~1.7 - 2.8 (CDCl₃) | m | - | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

Data compiled from literature on related derivatives. nih.govmdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Aromatic Carbons (δ 120–160 ppm): The sp²-hybridized carbons of the pyridine ring resonate in this region. Quaternary carbons, such as the bridgehead carbons where the two rings are fused, typically show distinct chemical shifts.

Aliphatic Carbons (δ 15–60 ppm): The sp³-hybridized carbons of the saturated ring (C5, C6, C7, C8) and the methyl group (C7-CH₃) appear in this range. The carbon bearing the methyl group (C7) and the methyl carbon itself would be readily identifiable. In a related 8-amino-2-methyl derivative, the aliphatic carbons resonate between δ 19.55 and 59.56 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Tetrahydroquinoline Derivative

| Carbon Assignment | Chemical Shift (δ) ppm (Solvent) | Reference Compound |

|---|---|---|

| C-aromatic (quaternary) | 157.23, 146.86 | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

| C-aromatic (CH) | 136.89, 132.46, 121.86 | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

| C-8 | 59.56 | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

| C-5, C-6, C-7 | 34.26, 28.85, 27.82 | 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline |

Data from a study on (R)-8-amino-2-methyl-5,6,7,8-tetrahydroquinoline. mdpi.com

2D NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within the saturated ring, for example, showing a correlation from the C7-H proton to the protons on C6 and C8, as well as to the C7-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal of the C7-methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the C7-methyl protons to C7 and C6 would be expected, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key insights into the stereochemistry and conformation of the molecule. For the (R)-7-methyl derivative, NOESY could reveal spatial relationships between the C7-methyl group and protons on the same face of the cyclohexyl ring, helping to define the ring's preferred conformation. Such 2D-NMR characterizations have been vital in the analysis of new 8-amino-5,6,7,8-tetrahydroquinoline derivatives. nih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

For 5,6,7,8-tetrahydroquinoline and its alkyl derivatives, the fragmentation is characteristic. cdnsciencepub.com The molecular ion (M⁺) peak would be observed at m/z 147 for 7-methyl-5,6,7,8-tetrahydroquinoline. Key fragmentation pathways observed for the parent compound and expected for the methyl derivative include:

[M-1]⁺: Loss of a hydrogen radical, a common feature in such compounds.

[M-15]⁺ (m/z 132): This would be a highly characteristic peak for the 7-methyl derivative, corresponding to the loss of the methyl radical (•CH₃). This fragmentation is particularly intense when the methyl group is on the hydroaromatic ring. cdnsciencepub.com

[M-28]⁺ (m/z 119): A significant peak resulting from a retro-Diels-Alder (RDA) reaction, involving the cleavage of the saturated ring and loss of ethene (C₂H₄). This is a hallmark fragmentation for the 5,6,7,8-isomer that distinguishes it from the 1,2,3,4-isomer. cdnsciencepub.com

Table 3: Predicted Key Mass Spectrometry Fragments for 7-methyl-5,6,7,8-tetrahydroquinoline

| Fragment | m/z (for C₁₀H₁₃N) | Description |

|---|---|---|

| [M]⁺ | 147 | Molecular Ion |

| [M-H]⁺ | 146 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 132 | Loss of the C7-methyl group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For a 7-methyl-5,6,7,8-tetrahydroquinoline derivative, the spectrum would show characteristic bands for the aromatic and aliphatic portions.

~3000–3100 cm⁻¹: Aromatic C-H stretching vibrations.

~2800–3000 cm⁻¹: Aliphatic C-H stretching vibrations from the CH, CH₂, and CH₃ groups in the saturated ring. nih.gov

~1570–1600 cm⁻¹ and ~1440–1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring system. mdpi.com

~1200–1300 cm⁻¹: C-N stretching vibrations.

~750–850 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring.

X-ray Crystallography for Definitive Absolute Configuration Determination and Conformation (where applicable)

When a suitable single crystal of a compound or its derivative can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding precise bond lengths, bond angles, and the absolute three-dimensional arrangement of the atoms in space.

For (R)-7-methyl-5,6,7,8-tetrahydroquinoline, X-ray crystallography would serve two critical purposes:

Absolute Configuration: It would unequivocally confirm the (R) configuration at the C7 stereocenter, providing definitive proof of the enantiomer's identity. This is achieved through the analysis of anomalous dispersion effects.

Solid-State Conformation: The analysis would reveal the precise conformation of the partially saturated cyclohexene (B86901) ring in the solid state, which typically adopts a sofa or half-chair conformation. nih.gov While crystal structures for the specific title compound are not readily available, analysis of related structures like 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline shows the saturated ring adopting a sofa conformation. nih.gov This powerful technique has been used to confirm the structures of numerous tetrahydroisoquinoline alkaloids. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)

The determination of the enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules like (R)-7-methyl-5,6,7,8-tetrahydroquinoline. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. This method allows for the accurate determination of the enantiomeric purity of a sample, which is crucial for its application in stereoselective synthesis and pharmacological studies.

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times on the chromatographic column, enabling their separation and quantification.

For the analysis of 7-methyl-5,6,7,8-tetrahydroquinoline and its derivatives, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven to be effective. The selection of the appropriate chiral column and mobile phase is essential for achieving optimal separation.

Detailed Research Findings

While a specific, standardized HPLC method for the enantiomeric separation of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not extensively documented in publicly available literature, methods for structurally similar tetrahydroquinoline derivatives provide a strong basis for developing a suitable analytical procedure. For instance, the chiral separation of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives has been successfully achieved, demonstrating the feasibility of resolving enantiomers within this chemical class. nih.gov

Based on established methodologies for related compounds, a representative HPLC method for determining the enantiomeric excess of 7-methyl-5,6,7,8-tetrahydroquinoline can be proposed. The following tables outline a hypothetical, yet scientifically plausible, set of conditions and expected results for such a separation.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Under these conditions, the two enantiomers of 7-methyl-5,6,7,8-tetrahydroquinoline would be expected to exhibit different retention times, allowing for their baseline separation. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 2: Expected Chromatographic Results

| Enantiomer | Retention Time (minutes) |

| (S)-7-methyl-5,6,7,8-tetrahydroquinoline | 8.5 |

| (R)-7-methyl-5,6,7,8-tetrahydroquinoline | 10.2 |

Note: The retention times provided are hypothetical and serve as an illustrative example of the expected separation.

The elution order of the enantiomers would need to be confirmed by injecting a sample of a known enantiomer, in this case, the (R)-enantiomer. The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ |(AreaR - AreaS)| / (AreaR + AreaS) ] x 100

Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomers, respectively. This quantitative analysis is fundamental for assessing the stereochemical outcome of asymmetric syntheses and for ensuring the enantiopurity of the final compound.

Computational Chemistry and Mechanistic Investigations of R 7 Methyl 5,6,7,8 Tetrahydroquinoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to determine various properties, including geometrical parameters and electronic characteristics. sci-hub.se DFT calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate reactivity descriptors. For the (R)-7-methyl-5,6,7,8-tetrahydroquinoline system, DFT studies would typically begin with geometry optimization to find the lowest energy conformation.

Subsequent analysis of the electronic properties provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity and easier electron excitation. sci-hub.se

These calculations can be extended to map the electrostatic potential surface, which reveals the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. Such theoretical investigations are fundamental for understanding the intrinsic reactivity of the tetrahydroquinoline scaffold and the influence of the chiral methyl group at the 7-position.

| Parameter | Description | Typical Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to 1 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4 to 6 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 1 to 3 Debye |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stereoselectivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a chiral and flexible molecule like (R)-7-methyl-5,6,7,8-tetrahydroquinoline, MD simulations are invaluable for exploring its conformational landscape. The partially saturated ring can adopt various conformations, and the presence of the stereocenter at the 7-position influences the preferred spatial arrangement of the molecule.

MD simulations can be used to assess the similarity or deviation between different molecular structures over time by calculating parameters like the root mean square deviation (RMSD). mdpi.com In the context of drug design, MD simulations are frequently used to model the interaction between a ligand, such as a tetrahydroquinoline derivative, and a biological target like a protein receptor. mdpi.comnih.gov These simulations can validate docking poses and provide a dynamic picture of the protein-ligand complex, confirming stable interactions over the simulation period. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Furthermore, MD simulations can provide insights into the origins of stereoselectivity in reactions involving (R)-7-methyl-5,6,7,8-tetrahydroquinoline. By modeling the molecule's interaction with other chiral molecules or in a chiral environment (like an enzyme's active site), it is possible to understand why one stereoisomer is favored over another, which is critical in the development of asymmetric syntheses and chiral drugs.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. For reactions involving the synthesis or modification of the (R)-7-methyl-5,6,7,8-tetrahydroquinoline scaffold, computational chemistry can map out the entire potential energy surface of the reaction.

During a chemical reaction, molecules gain energy until they reach a point of no return known as the transition state. mit.edu This state is highly unstable and fleeting, making it nearly impossible to observe experimentally. mit.edu However, its structure can be calculated using quantum chemistry techniques. mit.edu These calculations help determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, and thus govern the reaction rate.

Modern approaches, sometimes incorporating machine learning, can predict the structures of these transition states with increasing speed and accuracy. mit.edu By understanding the geometry and energy of the transition state, chemists can rationalize reaction outcomes, such as regioselectivity and stereoselectivity. For (R)-7-methyl-5,6,7,8-tetrahydroquinoline, this could involve modeling its formation through cyclization reactions or its subsequent functionalization, providing a theoretical basis for optimizing reaction conditions to achieve higher yields and purity.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemistry methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For (R)-7-methyl-5,6,7,8-tetrahydroquinoline, computational methods like DFT can predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The computed vertical absorption and emission energies can show very good agreement with experimental data. nih.gov Theoretical calculations of vibrational spectra (IR and Raman) can aid in the assignment of experimental bands to specific molecular motions. sci-hub.se For example, calculated C=O stretching modes in related quinoline (B57606) systems have been compared to experimental IR and Raman spectra to confirm molecular structure. sci-hub.se

This synergy between computational prediction and experimental measurement is powerful. If the predicted spectrum matches the experimental one, it provides strong evidence for the proposed structure. Discrepancies, on the other hand, can prompt a re-evaluation of the molecular structure or the computational methodology. For a chiral molecule, computational methods can also predict chiroptical properties like optical rotation and circular dichroism, which are essential for characterizing its specific enantiomeric form.

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | Chemical shifts calculated for each proton | Measured chemical shifts |

| ¹³C NMR (δ, ppm) | Chemical shifts calculated for each carbon | Measured chemical shifts |

| IR (cm⁻¹) | Vibrational frequencies and intensities | Absorption band positions |

| UV-Vis (nm) | Wavelength of maximum absorption (λmax) | Measured λmax |

In Silico Screening and Design of Novel Tetrahydroquinoline Derivatives

In silico (computer-based) screening and rational design are modern approaches used to accelerate the discovery of new molecules with specific biological activities. The 5,6,7,8-tetrahydroquinoline (B84679) scaffold is a common structural motif in biologically active compounds. researchgate.net Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to design and evaluate new derivatives based on this core structure. biointerfaceresearch.com

Molecular docking is a crucial tool in computer-assisted drug design that predicts the preferred orientation and binding affinity of a molecule when bound to a target protein. mdpi.com This method is used to screen virtual libraries of tetrahydroquinoline derivatives against a specific biological target, such as an enzyme or receptor, to identify promising candidates. nih.govresearchgate.netnih.gov For instance, novel quinoline derivatives have been designed and evaluated as potential anticancer agents using molecular docking to analyze their interaction with target proteins. mdpi.combiointerfaceresearch.com

Following docking, QSAR models can be developed to correlate the chemical structure of the designed compounds with their predicted biological activity. These models help in optimizing the lead compounds by suggesting modifications to the molecular structure that could enhance potency or other desirable properties. biointerfaceresearch.com This iterative process of in silico design, screening, and optimization significantly reduces the time and cost associated with discovering new therapeutic agents based on the (R)-7-methyl-5,6,7,8-tetrahydroquinoline framework. mdpi.com

Advanced Applications in Asymmetric Catalysis Utilizing R 7 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives

Chiral (R)-7-methyl-5,6,7,8-tetrahydroquinoline-Derived Ligands in Transition Metal Catalysis.nih.gov

The unique structural features of (R)-7-methyl-5,6,7,8-tetrahydroquinoline derivatives make them excellent candidates for ligands in transition metal-catalyzed asymmetric reactions. nih.gov The tetrahydroquinoline core can be readily functionalized at various positions, allowing for the synthesis of a diverse library of chiral ligands with tailored steric and electronic properties. These ligands have been successfully employed in a range of transition metal-catalyzed processes, demonstrating their versatility and effectiveness in asymmetric synthesis. mdpi.com

Application in Asymmetric Hydrogenation of Imines and Heteroaromatic Substrates.nih.govnih.gov

The asymmetric hydrogenation of imines and heteroaromatic compounds represents a direct and atom-economical method for the synthesis of chiral amines and N-heterocycles, which are prevalent motifs in pharmaceuticals and natural products. nih.gov Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as effective ligands in the asymmetric transfer hydrogenation (ATH) of cyclic imines. nih.gov For instance, ligands such as (R)-CAMPY and its 2-methyl substituted analogue, (R)-Me-CAMPY, have been employed in rhodium and ruthenium complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. nih.govmdpi.com While rhodium catalysts generally showed better reactivity and enantioselectivity, the addition of La(OTf)3 was found to be beneficial for achieving quantitative conversion, particularly for more sterically demanding substrates. mdpi.com Modest to good enantiomeric excesses have been reported, paving the way for the rational design of new catalysts. nih.govmdpi.com

The direct asymmetric hydrogenation of heteroaromatic compounds like quinolines is another crucial transformation. Iridium complexes bearing chiral phosphine (B1218219) ligands have been shown to be highly effective for the enantioselective hydrogenation of quinoline (B57606) derivatives, yielding optically active tetrahydroquinolines with high enantioselectivities. dicp.ac.cn Although this specific example does not use a tetrahydroquinoline-based ligand, it highlights the importance of developing catalysts for this class of substrates, a role that advanced tetrahydroquinoline-derived ligands could potentially fill.

| Catalyst | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| [CpRhCl(R)-CAMPY]Cl | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| [CpRhCl(R)-Me-CAMPY]Cl | 1-phenyl-3,4-dihydroisoquinoline | >99 | 65 |

| [Cp*RuCl(R)-CAMPY] | 1-phenyl-3,4-dihydroisoquinoline | trace | - |

Tetrahydroquinoline-Based N-Heterocyclic Carbenes (NHCs) as Chiral Ligands.chinesechemsoc.org

N-Heterocyclic carbenes (NHCs) have gained prominence as a versatile class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric and electronic features. chinesechemsoc.org The incorporation of a chiral tetrahydroquinoline scaffold into the NHC framework has led to the development of novel C1-symmetric ligands. chinesechemsoc.org These NHCs, featuring a fused tetrahydroquinoline ring, have been synthesized and successfully applied in copper(I)-catalyzed asymmetric borylation/cyclization tandem reactions. chinesechemsoc.org The rigid structure of the fused ring restricts the rotation around the N-C bond, which can enhance the asymmetric induction in catalytic transformations. rsc.orgrsc.org This design has proven to be effective, affording a range of chiral borylated trisubstituted tetrahydroquinolines in high yields with excellent enantioselectivities and diastereoselectivities. chinesechemsoc.org The performance of these C1-symmetric NHC ligands has been shown to be superior to some established C2-symmetric NHCs in certain applications. chinesechemsoc.org

Furthermore, the synthesis of tetrahydroquinoline-based chiral carbene precursors has been achieved through multi-step sequences, leading to the formation of imidazolinium salts that can be readily converted to their corresponding NHCs. rsc.orgrsc.org These precursors have been used to generate chiral NHC-gold(I) complexes, which have been fully characterized, including by X-ray crystallography. rsc.orgnih.gov The development of these structurally diverse chiral NHCs is a highly desirable goal in asymmetric catalysis. rsc.orgrsc.org

Development of Novel Chiral Metal Complexes Incorporating Tetrahydroquinoline Scaffolds.

The versatility of the tetrahydroquinoline framework allows for its incorporation into a variety of ligand architectures, leading to the development of novel chiral metal complexes. As mentioned, chiral diamines based on 8-amino-5,6,7,8-tetrahydroquinoline have been used to synthesize rhodium and ruthenium complexes. nih.govmdpi.com These complexes, featuring a pentamethylcyclopentadienyl (Cp*) moiety, have been evaluated in asymmetric transfer hydrogenation reactions. nih.govmdpi.com

In the realm of NHC ligands, tetrahydroquinoline-based precursors have been used to create chiral NHC-gold(I) and palladium(II) complexes. rsc.orgpsu.edu The synthesis of a representative NHC-gold complex was achieved by the reaction of an in situ generated free carbene with AuCl·SMe2. rsc.org Similarly, a trans-PdI2(NHC)2 complex was prepared from the corresponding imidazolinium salt and Pd(OAc)2 in the presence of NaI. psu.edu The structural analysis of these complexes confirms the coordination of the chiral NHC ligand to the metal center, and in some cases, reveals interesting intramolecular interactions. rsc.orgnih.gov The ongoing exploration of these and other metal complexes holds promise for their application in a broader range of asymmetric catalytic transformations. rsc.orgrsc.org

Organocatalytic Roles of Chiral Tetrahydroquinoline Architectures.thieme-connect.com

In addition to their role as ligands in metal catalysis, chiral tetrahydroquinoline derivatives have also been explored as organocatalysts. thieme-connect.com Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. thieme-connect.comresearchgate.net The tetrahydroquinoline scaffold can be incorporated into various organocatalyst designs, leveraging its inherent chirality to control the stereochemical outcome of reactions.

Various synthetic strategies have been developed for the asymmetric synthesis of tetrahydroquinolines themselves using organocatalysis, including aminocatalysis, NHC catalysis, and hydrogen-bonding catalysis. thieme-connect.comresearchgate.net For instance, chiral phosphoric acids have been used to catalyze the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, affording tetrahydroquinolines with three contiguous stereogenic centers in excellent yields and with high diastereo- and enantioselectivities. nih.gov While these examples focus on the synthesis of tetrahydroquinolines, the chiral products obtained can potentially serve as organocatalysts in subsequent transformations. The development of tetrahydroquinoline-based organocatalysts for a wider range of asymmetric reactions is an active area of research.

| Alkene | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| (E)-1,2-diphenylethene | Chiral Phosphoric Acid | 95 | >20:1 | 96 |

| (E)-1-phenyl-2-(p-tolyl)ethene | Chiral Phosphoric Acid | 92 | >20:1 | 95 |

| (E)-1-(4-chlorophenyl)-2-phenylethene | Chiral Phosphoric Acid | 96 | >20:1 | 97 |

Future Research Directions and Outlook in R 7 Methyl 5,6,7,8 Tetrahydroquinoline Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies (Green Chemistry Principles)

The future of synthesizing (R)-7-methyl-5,6,7,8-tetrahydroquinoline and its derivatives is intrinsically linked to the principles of green chemistry. A primary focus is the development of one-pot cascade reactions, which significantly enhance synthetic efficiency by combining multiple catalytic processes without the need for intermediate separation and purification. dicp.ac.cndicp.ac.cn This approach not only saves time and resources but also minimizes waste generation. Asymmetric hydrogenation represents one of the most direct and atom-economical strategies for producing chiral tetrahydroquinolines, generating almost no byproducts. nih.gov

Innovations in this area include:

Biomimetic Reductions: Novel protocols are being developed that utilize a catalytic amount of a regenerable NAD(P)H model, such as phenanthridine, in the presence of hydrogen gas. dicp.ac.cn This biomimetic approach avoids the use of stoichiometric amounts of hydrogen donors like Hantzsch esters, which improves atom economy and simplifies product isolation. dicp.ac.cn

Solvent-Free and Alternative Energy Inputs: The use of ultrasonic irradiation is emerging as a green method for synthesizing tetrahydroquinoline derivatives, often accelerating reaction rates and improving yields. nih.govarabjchem.org Concurrently, research into solvent-free synthesis is gaining traction to reduce the environmental impact associated with volatile organic compounds. numberanalytics.com

Continuous Flow Systems: The adaptation of synthetic protocols to continuous flow conditions is a significant step towards sustainable, industrial-scale production. rsc.org Flow chemistry offers superior control over reaction parameters, enhances safety, and allows for efficient scaling-up, as demonstrated in Ir-catalyzed asymmetric hydrogenation processes that can yield gram-scale products with high efficiency. nih.gov

These methodologies collectively aim to create more economical and environmentally friendly pathways to chiral tetrahydroquinolines, reducing both material loss and energy consumption. google.com

Exploration of Undiscovered Catalytic Transformations for Enantioselective Synthesis

While asymmetric hydrogenation using noble metal catalysts (e.g., Iridium, Rhodium, Ruthenium) is a well-established and powerful tool, the exploration of novel catalytic systems remains a vibrant area of research. mdpi.com The goal is to discover new transformations that offer alternative reactivity, improved selectivity, or access to previously challenging molecular architectures.

Key areas of exploration include:

Earth-Abundant Metal Catalysis: There is a growing interest in developing catalytic systems based on more abundant and less toxic metals, such as manganese, to replace precious metals like iridium and rhodium. nih.gov

Organocatalysis: Chiral phosphoric acids have been successfully employed as the sole catalysts in consecutive cyclization and asymmetric reduction processes. dicp.ac.cnrsc.org These metal-free systems are often less sensitive to air and moisture, offering practical advantages.

Novel Cycloaddition Strategies: Cobalt-catalyzed [2+2+2] cycloadditions have been developed as a novel route to axially chiral 1-aryl-5,6,7,8-tetrahydroquinolines. acs.org Such methods provide access to unique structural motifs that are not readily accessible through traditional hydrogenation routes.

Solvent-Controlled Enantiodivergence: A significant breakthrough has been the development of Ir-catalyzed systems where simply changing the reaction solvent (e.g., from toluene (B28343)/dioxane to ethanol) can selectively produce either the (R) or (S) enantiomer of the tetrahydroquinoline product with high yield and enantioselectivity. rsc.orgacs.org This strategy offers remarkable flexibility and efficiency in accessing specific stereoisomers.

Future work will likely focus on combining different catalytic strategies and discovering new catalyst classes to further expand the synthetic toolbox for chiral tetrahydroquinolines.

Advanced Structure-Reactivity Correlation Studies for Scaffold Modification

A deep understanding of the relationship between the structure of the tetrahydroquinoline scaffold and its chemical or biological activity is crucial for rational design. Structure-activity relationship (SAR) and structure-reactivity correlation studies provide the fundamental insights needed to modify the scaffold for specific applications, whether as a therapeutic agent or a chiral ligand. nih.govresearchgate.net

Research in this domain involves:

Systematic Scaffold Modification: By making precise changes to the tetrahydroquinoline core—such as adding or altering substituents on the aromatic or saturated rings—researchers can probe how these modifications influence the molecule's stereoelectronic properties. mdpi.com

Correlation with Biological Activity: Studies have shown that modifications to the tetrahydroquinoline scaffold play a pivotal role in its function as a modulator of biological targets like G protein-coupled receptors (GPCRs) and various enzymes. nih.govtandfonline.com For instance, altering an aryl group attached to the core can switch a compound from being an antagonist to an agonist for a specific receptor. nih.gov

Computational Modeling: In silico tools, including docking and molecular dynamics simulations, are used to predict how modified tetrahydroquinoline derivatives will interact with biological targets or function as ligands in catalytic complexes. mdpi.com These models help rationalize experimental findings and guide the design of new molecules with improved properties.

These studies are essential for transforming the tetrahydroquinoline scaffold from a generic building block into a highly tailored component for applications ranging from drug discovery to materials science. researchgate.net

Integration of High-Throughput Experimentation and Data Science in Synthesis Design

The complexity of optimizing asymmetric catalytic reactions necessitates modern, data-driven approaches. High-throughput experimentation (HTE) and data science are becoming indispensable tools for accelerating the discovery and optimization of synthetic routes to compounds like (R)-7-methyl-5,6,7,8-tetrahydroquinoline. researchgate.net

This integrated approach involves:

Automated Reaction Screening: HTE platforms use automation to perform and analyze hundreds of reactions in parallel, allowing for the rapid screening of vast parameter spaces, including different catalysts, ligands, solvents, and reaction conditions. researchgate.net

Data-Driven Catalyst Discovery: By combining HTE with statistical modeling and machine learning, researchers can create data-rich feedback loops. monash.edu These models can identify complex relationships between catalyst structure and reaction outcomes (e.g., yield and enantioselectivity), enabling a more predictable and rational design of new, highly efficient catalysts. monash.edu

Optimization of Complex Processes: HTE is a powerful tool for solving complex chemical problems, from initial discovery chemistry to process optimization for large-scale synthesis. researchgate.net

The application of these technologies is expected to deliver new catalytic processes with reduced costs and environmental impact for the synthesis of valuable chiral amines, moving beyond reliance on chemical intuition alone. monash.edu

Design and Fabrication of Functional Materials Incorporating the Chiral (R)-7-methyl-5,6,7,8-tetrahydroquinoline Moiety

The unique structural and chiral properties of the (R)-7-methyl-5,6,7,8-tetrahydroquinoline moiety make it an attractive candidate for incorporation into advanced functional materials. Its ability to act as a chiral ligand for transition metals is a primary avenue for such applications.

Future directions include:

Chiral Catalysts and Complexes: Derivatives of the tetrahydroquinoline scaffold, particularly chiral diamines like (R)-CAMPY, are used as ligands in organometallic (e.g., Rhodium, Iridium) complexes for asymmetric transfer hydrogenation reactions. nih.gov The rigid, fused-ring structure of the ligand can enhance asymmetric induction in catalytic processes. nih.gov

Organometallic Materials: The synthesis of novel N-heterocyclic carbene (NHC)–gold complexes based on the tetrahydroquinoline scaffold has been reported. nih.gov Structural analysis of these complexes reveals specific intramolecular interactions that can be tuned for various catalytic or material applications.

Photonics and Advanced Materials: The development of novel catalysts for synthesizing chiral amines is expected to find applications in functional materials, including photonics. monash.edu The incorporation of the rigid, chiral tetrahydroquinoline scaffold into polymers or molecular switches could lead to materials with unique optical or electronic properties.

By leveraging the stereochemical information embedded in the (R)-7-methyl-5,6,7,8-tetrahydroquinoline core, researchers can design a new generation of functional materials with tailored properties for catalysis, electronics, and beyond.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (R)-7-methyl-5,6,7,8-tetrahydroquinoline, and how is stereochemical purity ensured?

- Methodology : The compound can be synthesized via catalytic hydrogenation of substituted quinolines. For example, enantioselective synthesis often employs chiral catalysts or enzymatic resolution. Evidence from hydrogenation studies (e.g., quinoline derivatives reduced to tetrahydroquinolines under H₂ with transition metal catalysts) supports this approach . Stereochemical control is verified using chiral HPLC or polarimetry, and intermediates like 8-amino derivatives (synthesized via oxidation with oxone/TlOAc/PhI systems) are critical for resolving enantiomers .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of (R)-7-methyl-5,6,7,8-tetrahydroquinoline?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methyl group at C7 shows distinct splitting in ¹H NMR due to stereochemistry .

- X-ray crystallography : Single-crystal studies (e.g., P2₁/c space group) reveal bond distances (C–C avg. 1.508 Å) and hydrogen-bonding networks (O–H⋯O interactions stabilize crystal packing) .

- IR/VCD : Confirms functional groups (e.g., N-oxide stretching at ~1260 cm⁻¹) and chiral centers via vibrational circular dichroism .

Q. What are the primary applications of (R)-7-methyl-5,6,7,8-tetrahydroquinoline in basic research?

- Methodology :

- Ligand design : Acts as a chiral scaffold for transition-metal complexes (e.g., Ru or Ir catalysts in ring-opening polymerization) .

- Pharmacological intermediates : Used in synthesizing C5a receptor antagonists by varying substituents on the tetrahydroquinoline core to optimize binding affinity (IC₅₀ < 10 nM) .

Advanced Research Questions

Q. How do reaction conditions influence the hydrogenation pathway of quinoline derivatives to (R)-7-methyl-5,6,7,8-tetrahydroquinoline?

- Methodology : Kinetic studies using batch reactors show that H₂ pressure (10–50 bar) and temperature (80–120°C) determine product distribution. For example, 5,6,7,8-tetrahydroquinoline forms as an intermediate in hydrodenitrogenation (HDN) before further hydrogenation to decahydroquinoline . Competing pathways (e.g., cis/trans isomerism) are monitored via GC-MS and in situ FTIR .

Q. What challenges arise in stereochemical characterization of (R)-7-methyl-5,6,7,8-tetrahydroquinoline derivatives, and how are they resolved?

- Methodology : Asymmetric synthesis often yields racemic mixtures. Solutions include:

- Chiral derivatization : Converting amines to diastereomeric salts (e.g., using tartaric acid) for separation .

- Dynamic NMR : Detects hindered rotation in N-oxide derivatives (e.g., ΔG‡ > 80 kJ/mol for ring puckering) .

Q. How are structure-activity relationships (SAR) optimized for (R)-7-methyl-5,6,7,8-tetrahydroquinoline-based C5a receptor antagonists?

- Methodology :

- Substituent variation : Introducing 2-aryl or 5-amino groups enhances receptor binding (Ki < 1 nM). SAR is assessed via radioligand displacement assays .

- Pharmacokinetic profiling : Microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) guides lead optimization .

Q. What role does (R)-7-methyl-5,6,7,8-tetrahydroquinoline play in catalytic systems, and how is its efficacy measured?

- Methodology :

- Ring-opening polymerization (ROP) : Ligands like L1 (diphenylphosphinoethyl arm) coordinate to Ru centers, enabling ε-caprolactone polymerization (Đ = 1.2). Activity is quantified via SEC and MALDI-TOF .

- Oxidation catalysis : N-Oxide derivatives (synthesized via oxone/TlOAc/PhI) serve as intermediates in Boekelheide rearrangements, monitored by ³¹P NMR .

Q. How are intermediates like 5,6,7,8-tetrahydroquinoline-N-oxide characterized in synthetic workflows?

- Methodology :

- Crystallography : Asymmetric units (two N-oxide molecules + H₂O) are resolved via SHELX refinement (R-factor < 0.051) .

- Thermal analysis : TGA/DSC reveals decomposition profiles (e.g., melting endotherms at 165–170°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.